molecular formula C13H13N B13076796 1H,2H,3H,4H-benzo[f]isoquinoline

1H,2H,3H,4H-benzo[f]isoquinoline

Cat. No.: B13076796
M. Wt: 183.25 g/mol
InChI Key: RJAQRZMCFUMCIL-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Nitrogen Heterocycles

Polycyclic nitrogen heterocycles are a broad and vital class of organic compounds characterized by the presence of one or more nitrogen atoms within a fused ring system. These structures are ubiquitous in nature and are fundamental to the architecture of a vast array of biologically active molecules, including a significant portion of FDA-approved drugs. researchgate.net The isoquinoline (B145761) moiety itself, a structural isomer of quinoline (B57606), is the core of many naturally occurring alkaloids, such as papaverine (B1678415) and berberine. wikipedia.org

The benzo[f]isoquinoline system is a member of the larger family of benzofused isoquinolines, where a benzene (B151609) ring is fused to the isoquinoline core. ontosight.ai This fusion extends the aromatic system and introduces new points for substitution and functionalization. Specifically, the 1H,2H,3H,4H-benzo[f]isoquinoline is a tetrahydro derivative, indicating that one of the rings in the isoquinoline portion is saturated. This saturation imparts a non-planar, three-dimensional character to the molecule, distinguishing it from its fully aromatic counterparts. This structural nuance is critical, as it allows for more specific and complex interactions with biological macromolecules.

Structural Significance of the Tetrahydrobenzo[f]isoquinoline Core

The core structure of this compound is a defining feature that dictates its chemical reactivity and biological potential. The fusion of the benzene and naphthalene (B1677914) rings with the partially saturated pyridine (B92270) ring creates a rigid yet conformationally adaptable framework. This tetrahydroisoquinoline substructure is a well-established pharmacophore found in numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities. researchgate.net

The presence of the nitrogen atom introduces a basic center and a site for hydrogen bonding, which are crucial for molecular recognition and binding to biological targets. The extended aromatic system of the benzo[f] portion influences the electronic properties of the molecule, including its ability to participate in π-stacking interactions. The specific arrangement of the rings in the 'f' fusion results in a distinct spatial orientation of substituents, which can be exploited in the design of selective ligands for enzymes and receptors.

Derivatives of the related isoquinoline-1,3(2H,4H)-dione have been investigated as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4), highlighting the therapeutic potential of this structural class. nih.gov The strategic placement of substituents on the tetrahydrobenzo[f]isoquinoline core can modulate its biological activity, a key principle in modern medicinal chemistry.

Historical Development and Contemporary Relevance in Chemical Research

The synthesis of isoquinoline and its derivatives has been a topic of interest for over a century, with the first isolation from coal tar reported in 1885. wikipedia.org Early synthetic methods, such as the Pomeranz–Fritsch reaction, provided access to the basic isoquinoline skeleton. wikipedia.org Over the years, numerous synthetic strategies have been developed to construct the more complex benzo[f]isoquinoline framework. These methods often involve multi-step sequences that may include palladium-catalyzed cross-coupling reactions like the Sonogashira–Hagihara and Suzuki–Miyaura reactions, followed by cyclization steps. nih.govbeilstein-journals.org

In contemporary chemical research, the focus has shifted towards the development of more efficient and stereoselective synthetic routes to access enantiomerically pure tetrahydrobenzo[f]isoquinoline derivatives. Chiral phosphoric acid catalysis, for instance, has been employed for the enantioselective synthesis of related isoquinoline-1,3(2H,4H)-dione derivatives. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13N

Molecular Weight

183.25 g/mol

IUPAC Name

1,2,3,4-tetrahydrobenzo[f]isoquinoline

InChI

InChI=1S/C13H13N/c1-2-4-12-10(3-1)5-6-11-9-14-8-7-13(11)12/h1-6,14H,7-9H2

InChI Key

RJAQRZMCFUMCIL-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C3=CC=CC=C3C=C2

Origin of Product

United States

Reaction Mechanisms and Reactivity Profiles of 1h,2h,3h,4h Benzo F Isoquinoline Scaffolds

Fundamental Reaction Pathways and Mechanistic Investigations

The synthesis and functionalization of the 1H,2H,3H,4H-benzo[f]isoquinoline core are achieved through several fundamental reaction pathways. These include intramolecular cyclizations to construct the ring system, direct C-H bond activations to introduce new functional groups, and reactions exploiting the inherent nucleophilic and electrophilic nature of the partially saturated scaffold.

Intramolecular Cyclization Mechanisms

The construction of the benzo[f]isoquinoline framework frequently relies on powerful intramolecular cyclization reactions, where a pre-assembled acyclic precursor is closed to form the heterocyclic ring. Key among these are the Pictet-Spengler and Pomeranz-Fritsch reactions, as well as various acid-mediated cycloisomerizations.

The Pictet-Spengler reaction involves the condensation of a β-naphthylethylamine with an aldehyde or ketone, followed by an acid-catalyzed electrophilic cyclization onto the electron-rich naphthalene (B1677914) ring. mdpi.comacs.org The mechanism proceeds via the formation of a Schiff base, which is then protonated to generate a reactive N-acyliminium ion. This intermediate undergoes an intramolecular electrophilic attack on the naphthalene ring, followed by deprotonation to yield the 1,2,3,4-tetrahydrobenzo[f]isoquinoline product. mdpi.comnih.gov A vinylogous variation of this reaction, using activated aldehydes, ketones, or alkynes, has been developed to prepare substituted hexahydrobenzo[f]isoquinolines. nih.gov

The Pomeranz-Fritsch reaction provides another route, typically starting from a naphthaldehyde. nih.gov This method involves the condensation of an aminoacetal with the aldehyde, followed by an acid-catalyzed cyclization and dehydration to form the aromatic benzo[f]isoquinoline, which can then be reduced to the desired tetrahydro- form.

Acid-mediated cycloisomerization is also a prominent strategy. For instance, uracil-based precursors containing strategically placed aryl and alkyne moieties can undergo Brønsted acid-catalyzed cyclization to form related polycyclic structures like benzo[f]quinazoline-1,3(2H,4H)-diones. thieme-connect.denih.gov This type of reaction is initiated by the protonation of the alkyne, which renders it sufficiently electrophilic to be attacked by the appended aromatic ring, leading to the fused system. thieme-connect.de

Reaction Type Precursors Key Intermediate Conditions Reference
Pictet-Spenglerβ-Naphthylethylamine + Aldehyde/KetoneN-Acyliminium ionAcid catalyst (Brønsted or Lewis) mdpi.comacs.orgnih.gov
Vinylogous Pictet-SpenglerN/AN/AAcid-sensitive electrophiles nih.gov
Pomeranz-FritschNaphthaldehyde + AminoacetalN/AStrong acid nih.gov
Acid-Mediated CycloisomerizationAryl- and alkynyl-substituted pyrimidinedionesProtonated alkynep-TsOH·H₂O, Toluene, 100 °C thieme-connect.denih.gov

C-H Bond Activation and Functionalization Mechanisms

Direct functionalization of the benzo[f]isoquinoline scaffold via C-H bond activation represents a highly efficient and atom-economical strategy to introduce molecular complexity. nih.gov These methods typically employ transition metal catalysts, such as palladium or rhodium, often in conjunction with a directing group to control regioselectivity. nih.govnih.gov

One common approach involves the use of the nitrogen atom within the heterocyclic core as an inherent directing group. However, to enhance reactivity and control the site of functionalization, the nitrogen is often oxidized to the corresponding N-oxide . mdpi.comnih.gov In the presence of a palladium catalyst, these N-oxides can undergo ortho-alkenylation or ortho-arylation with high regioselectivity. mdpi.com

Rhodium(III)-catalyzed C-H activation is another powerful tool. For example, the annulation of N-aryl amidines with alkynes can proceed through a double C-H activation process to construct fused polycyclic systems. nih.gov Similarly, rhodium catalysis can enable the coupling of starting materials like (1-naphthylmethyl)amine to build the core structure. nih.gov

Direct lithiation offers a metal-free alternative for C-H functionalization. Treatment of benzo[f]quinoline (B1222042) with a strong base like n-butyllithium can selectively deprotonate the most acidic C-H bond, typically at the 2-position, generating a nucleophilic organolithium species that can be trapped with various electrophiles (e.g., Cl, Br, SPh). mdpi.com

Method Catalyst/Reagent Directing Group Transformation Reference
Ortho-AlkenylationPalladium (Pd)N-OxideC-C bond formation mdpi.com
Ortho-ArylationPalladium (Pd) / Ag OxidantN-OxideC-C bond formation mdpi.com
AnnulationRhodium(III) (Rh)AmidineDouble C-H activation nih.gov
Direct Lithiationn-Butyllithium (n-BuLi)NoneDeprotonation followed by electrophilic quench mdpi.com

Nucleophilic and Electrophilic Reactivity Patterns in Partially Saturated Systems

The reactivity of the this compound scaffold is characterized by a duality of nucleophilic and electrophilic behavior. The lone pair of electrons on the nitrogen atom imparts nucleophilic character, making it susceptible to reactions with electrophiles. A primary example is quaternization , where the nitrogen atom attacks a reactive halide (e.g., alkyl or acyl halides) to form a positively charged benzo[f]isoquinolinium salt. cdu.edu.au This transformation is the first step in the synthesis of various cycloadducts, as the resulting salt can be deprotonated to form a reactive ylide. cdu.edu.au

The quaternization of the nitrogen atom dramatically alters the electronic properties of the ring system. The powerful electron-withdrawing effect of the positive α-endocyclic nitrogen atom significantly increases the electrophilicity of the heterocyclic ring. rsc.org This makes the ring system more susceptible to nucleophilic attack.

Direct nucleophilic addition to the unactivated scaffold is also possible. For instance, the addition of potent nucleophiles like alkyllithium reagents can occur, leading to the formation of functionalized derivatives. mdpi.com Furthermore, in the synthesis of related isoquinoline (B145761) systems, the intramolecular nucleophilic attack of an enolate onto a nitrile group is a key step in ring formation, highlighting the electrophilic nature of the nitrile carbon and the nucleophilicity of the enolate. researchgate.net The parent aromatic benz(f)isoquinoline is also noted to be reactive towards standard electrophilic substitution reactions. acs.org

Elucidation of Cascade and Tandem Reaction Mechanisms

Cascade and tandem reactions provide an elegant and efficient means to construct complex molecular architectures from simple starting materials in a single operation, avoiding the isolation of intermediates. Several such processes have been developed for the synthesis of benzo[f]isoquinoline derivatives and related fused systems. researchgate.netrsc.org

A notable example is the palladium-catalyzed tandem allylation and intramolecular amination of a benzylamine (B48309) with allyl acetate (B1210297). This sequence generates the isoquinoline scaffold through a series of steps involving a C-H activated palladium complex, migratory insertion, and subsequent cyclization. nih.gov

Radical cascade reactions have also been employed. For instance, the synthesis of isoquinoline-1,3(2H,4H)-dione derivatives can be achieved through a cascade involving the oxidative cross-coupling of an activated alkene with an aldehyde, followed by a radical addition to an aromatic ring. rsc.org A related cascade radical cyclization-cyclization has been used to synthesize 1H-benzo[f]isoindole derivatives, proceeding via an intramolecular radical addition followed by a second radical addition to a phenyl group. nih.gov

Copper-catalyzed cascade cyclizations are also effective. One such process for synthesizing benzimidazo[2,1-a]isoquinolines involves the reaction between an o-alkynylbenzonitrile and an o-iodoaniline, featuring the sequential formation of three different C-N bonds in one pot. nih.gov These tandem strategies are highly atom-economical and often proceed under mild conditions, making them attractive for building molecular diversity. researchgate.netnih.gov

Reaction Type Catalyst/Promoter Key Transformations Product Scaffold Reference
Tandem Allylation/AminationPalladium (Pd)C-H activation, migratory insertion, cyclizationIsoquinoline nih.gov
Radical CascadeMetal-freeOxidative cross-coupling, radical additionIsoquinoline-1,3(2H,4H)-dione rsc.org
Cascade CyclizationCopper(II) AcetateSequential C-N bond formationsBenzimidazo[2,1-a]isoquinoline nih.gov
Tandem CyclizationBase-mediatedCondensation, intramolecular enolate attackBenzo mdpi.comresearchgate.netimidazo[2,1-a]isoquinoline researchgate.netnih.gov

Stereochemical Outcomes and Diastereomeric Control in Reactions

The synthesis of this compound derivatives often creates one or more stereocenters, making the control of stereochemistry a critical aspect of their synthesis. Both diastereoselective and enantioselective methods have been developed to access chiral, non-racemic products, which is particularly important for applications in medicinal chemistry. rsc.orgarkat-usa.org

A major strategy for controlling stereochemistry is through asymmetric Pictet-Spengler reactions . mdpi.com This can be achieved by using a chiral auxiliary attached to either the amine or the carbonyl component, which directs the cyclization to favor one diastereomer. fgcu.edu An alternative and more efficient approach is the use of a chiral catalyst, such as a chiral Brønsted acid (e.g., a thiourea (B124793) derivative), which can induce enantioselectivity in the cyclization step. mdpi.com The stereochemical outcome is highly dependent on the generation of an asymmetric iminium intermediate, which then undergoes a stereocontrolled intramolecular attack. fgcu.edu In some solid-phase syntheses using an intramolecular N-acyliminium Pictet-Spengler reaction, strict stereocontrol has been observed, yielding only a single stereoisomer. nih.gov

Diastereoselectivity can also be controlled in subsequent reactions. For example, the reduction of a lactam intermediate to the corresponding amine can be influenced by the existing stereochemistry in the molecule. nih.gov Similarly, the asymmetric addition of chiral organometallic reagents to the isoquinoline system has been shown to be highly diastereoselective. The addition of metalated isoquinolyl oxazolines to aldehydes, for instance, can be completely selective for the erythro diastereomer.

Influence of Electronic and Steric Factors on Reactivity and Selectivity

The reactivity of the benzo[f]isoquinoline scaffold and the selectivity of its transformations are profoundly influenced by electronic and steric factors. These factors can dictate the rate of reaction, the regioselectivity of functionalization, and the stability of intermediates and products.

Electronic effects are clearly demonstrated in cyclization and cross-coupling reactions. In the synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones via acid-mediated cycloisomerization, the presence of electron-donating groups (like N,N-dimethylamino) on one aromatic ring and electron-deficient moieties (like the uracil (B121893) core) on the other facilitates the intramolecular cyclization. thieme-connect.de Conversely, starting materials with electron-withdrawing groups often result in decomposition rather than the desired cyclized product. thieme-connect.de Similarly, in nickel-catalyzed annulations, starting materials containing a fluoroaryl group give significantly higher yields than the corresponding chloroaryl reactants, highlighting the role of the electronic nature of the halogen. nih.gov

Steric factors also play a crucial role. For instance, the formation of N-oxides is influenced by steric hindrance around the nitrogen atom. The less sterically hindered nitrogen of benzo[f]quinoline is more susceptible to N-oxide formation compared to the nitrogen in the more crowded benzo[h]quinoline. In C-H activation reactions, steric and geometric constraints can dictate which C-H bond is functionalized. While β-C-H activation leading to a 5-membered metallacycle is common, steric hindrance can force the selective functionalization of a more distant δ-C-H bond. nih.gov These effects also influence the physical properties of the resulting molecules; for example, the presence of electron-donating groups can cause broad, structureless absorption bands in UV-vis spectra, whereas other substitution patterns allow for well-resolved bands. thieme-connect.de

Factor Reaction Observation Interpretation Reference
ElectronicAcid-Mediated CyclizationElectron-donating groups promote cyclization; electron-withdrawing groups inhibit it.Stabilization of the cationic intermediate required for electrophilic aromatic substitution. thieme-connect.de
ElectronicNickel-Catalyzed AnnulationFluoroaryl starting materials give higher yields than chloroaryl ones.The more electron-withdrawing fluorine influences the catalytic cycle. nih.gov
StericN-Oxide FormationBenzo[f]quinoline forms N-oxides more readily than the more hindered benzo[h]quinoline.Reduced steric accessibility of the nitrogen lone pair in benzo[h]quinoline.
Steric/ElectronicPhotophysical PropertiesElectron-donating groups lead to broad absorption bands and enhanced quantum yields.Intramolecular charge transfer between the donor group and the electron-deficient uracil moiety.

Advanced Spectroscopic Characterization and Structural Elucidation of 1h,2h,3h,4h Benzo F Isoquinoline

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential analytical method for identifying functional groups within a molecule through the measurement of absorbed infrared radiation, which corresponds to specific molecular vibrations. For 1H,2H,3H,4H-benzo[f]isoquinoline and its derivatives, the IR spectrum provides key insights into their molecular framework.

The core structure's vibrations include the stretching and bending of C-H, C-C, and C-N bonds in both the aromatic and saturated ring portions. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. libretexts.org The aliphatic C-H stretches from the tetrahydroisoquinoline moiety are found in the 2850–3000 cm⁻¹ range. libretexts.org

Vibrations from C=C stretching in the aromatic rings produce a set of bands between 1400 and 1600 cm⁻¹. libretexts.orgresearchgate.net The crucial C-N stretching vibration of the isoquinoline (B145761) skeleton is also identifiable. Substituents on the aromatic rings can alter the position and intensity of these absorption bands. For example, methoxy (B1213986) groups on an attached phenyl ring would introduce distinct C-O stretching bands.

Below is a table summarizing characteristic IR absorption bands for common functional groups found in derivatives of this compound.

Table 1: General Characteristic IR Absorption Bands for this compound Derivatives

Vibrational Mode Approximate Wavenumber (cm⁻¹) Functional Group
Aromatic C-H Stretch 3000-3100 Ar-H
Aliphatic C-H Stretch 2850-3000 C-H (in tetrahydroisoquinoline)
C=C Aromatic Stretch 1400-1600 Aromatic Rings

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for examining the electronic transitions within a molecule and analyzing its chromophoric system. The UV-Vis spectrum of this compound is defined by absorption bands resulting from π → π* transitions within its extended aromatic structure.

The benzo[f]isoquinoline core, which features a naphthalene-like chromophore, leads to characteristic absorption maxima (λmax). nih.gov The electronic spectrum is influenced by solvent polarity and any substituents on the aromatic rings. The introduction of auxochromic groups, like hydroxyl or methoxy groups, can lead to shifts in the absorption maxima and changes in molar absorptivity. For some benzo[f]quinazoline-1,3(2H,4H)-diones, which have a related core structure, well-resolved bands are seen at shorter wavelengths (250–300 nm) and broader absorption bands at higher wavelengths (300–450 nm). nih.gov For protonated isoquinoline, a higher energy band corresponding to the S₃ ← S₀ transition has been assigned at 42,500 cm⁻¹. rsc.org

The following table presents typical UV-Vis absorption data for a representative this compound derivative.

Table 2: Representative UV-Vis Absorption Data for a this compound Derivative

Solvent λmax (nm) Electronic Transition
Methanol ~250-300 π → π*

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is a definitive technique for determining the precise three-dimensional structure of a compound in its solid state, providing exact details on bond lengths, bond angles, and molecular conformation.

For the this compound system, X-ray crystallographic analyses of its derivatives have clarified the spatial arrangement of the fused rings. These studies show that the tetrahydroisoquinoline portion of the molecule generally adopts a half-chair conformation. The fusion of the isoquinoline and benzene (B151609) rings results in a fairly rigid molecular structure.

The positioning of substituents on the nitrogen atom and the aromatic rings is also clearly established through X-ray analysis. In derivatives with N-aryl substituents, the dihedral angle between the benzo[f]isoquinoline core's mean plane and the N-aryl group is a significant conformational feature, influenced by both steric and electronic factors of the substituents. For example, crystal structure studies of biisoquinoline derivatives have shown that they can crystallize in monoclinic space groups like P2₁/c or P2₁. researchgate.net

Key crystallographic data for a derivative can offer the following parameters, which are vital for a thorough understanding of its molecular architecture.

Table 3: Illustrative Crystallographic Data for a Substituted Isoquinoline Derivative

Parameter Example Value Description
Crystal System Monoclinic Defines the basic shape of the unit cell.
Space Group P2₁/c Describes the crystal lattice's symmetry.
a (Å) 11.039 Unit cell dimension.
b (Å) 7.791 Unit cell dimension.
c (Å) 19.001 Unit cell dimension.
β (°) 104.31 Unit cell angle.
Z 4 The number of molecules in a single unit cell.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
N-aryl-1,2,3,4-tetrahydrobenzo[f]isoquinolines
N-(4-methoxyphenyl)-1,2,3,4-tetrahydrobenzo[f]isoquinoline
Benzo[f]quinazoline-1,3(2H,4H)-diones

Computational Chemistry and Theoretical Investigations of 1h,2h,3h,4h Benzo F Isoquinoline

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of many-electron systems. scirp.org It offers a balance between accuracy and computational cost, making it well-suited for the analysis of polycyclic aromatic compounds. DFT methods are employed to determine the ground state properties of molecules, providing a foundational understanding of their stability and reactivity. nih.govbiomedres.us

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. nih.gov For 1H,2H,3H,4H-benzo[f]isoquinoline, this involves finding the set of atomic coordinates that corresponds to the minimum energy on the potential energy surface. This process reveals key structural parameters such as bond lengths, bond angles, and dihedral angles.

While specific experimental data for the title compound is scarce, DFT calculations, often using a basis set like 6-31G(d,p), can predict these parameters with a high degree of confidence. nih.govresearchgate.net For related aromatic systems like quinoline (B57606), DFT calculations have shown excellent agreement with experimental data. scirp.org The optimization process would also involve a conformational analysis to identify the most stable conformer, which is particularly relevant for the partially saturated tetrahydroisoquinoline ring in the structure.

Table 1: Representative Optimized Geometric Parameters for a Fused Aromatic-Alicyclic System (Note: This data is illustrative and based on general values for similar molecular fragments, as specific data for this compound is not available in the cited literature.)

ParameterBondPredicted Value (Å or Degrees)
Bond Length C-C (aromatic)~1.40 Å
C-N (aromatic)~1.37 Å
C-C (alicyclic)~1.53 Å
C-N (alicyclic)~1.47 Å
Bond Angle C-N-C (aromatic)~118°
C-C-C (alicyclic)~111°

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. nih.gov The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital to which an electron is most likely to be accepted (electrophilic character). scirp.orgnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.govbiomedres.us A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. nih.govbiomedres.us For aromatic compounds like quinoline, the HOMO-LUMO gap has been calculated to be approximately 4.83 eV. scirp.org

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap (Note: The following values are representative for a polycyclic aromatic hydrocarbon and are for illustrative purposes.)

Molecular OrbitalEnergy (eV)
HOMO -6.65
LUMO -1.82
Energy Gap (ΔE) 4.83

Molecular Electrostatic Potential (MESP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net These maps illustrate the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, such as those around heteroatoms like nitrogen. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

For a molecule like this compound, the MESP map would likely show a region of high negative potential around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and other electrophilic interactions. The hydrogen atoms of the aromatic rings would exhibit positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.defaccts.dewisc.edu This method allows for the quantification of intramolecular and intermolecular interactions, such as hyperconjugation and charge transfer. researchgate.net

By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can reveal the stabilizing effects of electron delocalization. For instance, it can quantify the delocalization of electron density from a lone pair on the nitrogen atom into adjacent antibonding orbitals. The second-order perturbation theory analysis within the NBO framework provides an estimate of the energetic stabilization resulting from these donor-acceptor interactions. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Prediction

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful method for studying the excited states of molecules and predicting their spectroscopic properties. rsc.orgmdpi.com

TD-DFT calculations can predict the electronic absorption spectra (UV-Vis spectra) of molecules by calculating the energies of electronic transitions from the ground state to various excited states. scirp.orgmdpi.com The results provide information on the absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which are related to the intensity of the absorption bands.

For polycyclic aromatic hydrocarbons and their nitrogen-containing analogues, the UV-Vis spectra are typically characterized by π→π* transitions. researchgate.net TD-DFT calculations can help assign these transitions to specific molecular orbitals. For a molecule like this compound, the calculations would likely predict several absorption bands in the UV region, corresponding to electronic excitations within the fused aromatic ring system. These theoretical spectra can be compared with experimental data to validate the computational methodology and to gain a deeper understanding of the electronic structure. scirp.org

Table 3: Representative Predicted UV-Vis Absorption Data (Note: This data is illustrative and based on calculations for similar polycyclic aromatic systems.)

TransitionWavelength (nm)Excitation Energy (eV)Oscillator Strength (f)
S0 → S13503.540.12
S0 → S23104.000.25
S0 → S32804.430.50

Prediction and Interpretation of Fluorescence Emission Spectra

In studies of related polycyclic N-heterocycles, such as benzo[f]quinazoline-diones, computational analysis has been crucial for interpreting experimental observations. nih.govbeilstein-journals.org For instance, TD-DFT calculations can rationalize the significant bathochromic (red) shifts observed in emission spectra upon the introduction of specific functional groups. nih.gov The presence of electron-donating groups, like N,N-dimethylamino substituents, on similar scaffolds has been shown to cause substantial bathochromic shifts in emission maxima, in some cases by as much as 80-100 nm. nih.gov These effects are attributed to the alteration of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Furthermore, theoretical models help in understanding the factors that influence fluorescence quantum yields (Φ_F). While some substitutions have a limited impact on emission properties, the introduction of strong donor groups can lead to dramatically enhanced quantum yields. nih.gov Computational predictions of the molecular geometry in the excited state and the nature of the electronic transitions involved are essential for interpreting these experimental results. researchgate.netmdpi.com

Table 1: Illustrative Predicted Fluorescence Properties for Substituted Benzo[f]isoquinoline Analogs

Compound/SubstituentPredicted λ_em (nm)Oscillator Strength (f)Predicted Quantum Yield (Φ_F)
Unsubstituted~4000.15Low (~10%)
With Electron-Donating Group~4900.35High (~70%)
With Electron-Withdrawing Group~4150.12Low (~5%)

Note: This table is illustrative, based on findings for analogous compounds, to demonstrate the type of data generated from computational studies.

Computational Simulation of NMR Chemical Shifts and Coupling Constants

Computational simulation is a powerful tool for the unambiguous assignment of Nuclear Magnetic Resonance (NMR) spectra, which is often challenging for complex polycyclic molecules. For heteroaromatic systems like this compound, Density Functional Theory (DFT) calculations are employed to predict ¹H and ¹³C NMR chemical shifts and coupling constants with a high degree of accuracy.

The standard computational protocol involves several steps. First, the molecule's three-dimensional geometry is optimized to find its most stable conformation. Following this, the Gauge-Independent Atomic Orbital (GIAO) method is typically used to calculate the isotropic magnetic shielding constants for each nucleus. mdpi.com These calculated shielding values (σ_calc) are then converted into chemical shifts (δ) by referencing them against a standard, often tetramethylsilane (B1202638) (TMS). mdpi.com

To improve accuracy and account for systematic errors inherent in theoretical methods, a linear regression analysis is commonly performed by correlating the calculated shielding constants with experimentally measured chemical shifts for a series of related compounds. mdpi.com This establishes a scaling equation of the form δ_scaled = (σ_calc – b)/a, which can then be used to produce highly accurate predicted chemical shifts. mdpi.com In studies of complex benzothienoquinoline heterohelicenes, this approach has resulted in root-mean-square deviation (RMSD) values of approximately 1.8–3.0% for protons and 1.9–2.8% for carbons, demonstrating excellent agreement between theory and experiment. mdpi.com Deviations between calculated and experimental shifts can themselves be informative, often highlighting significant anisotropic or electronic effects within the molecule that are not fully captured by the chosen computational model. mdpi.com

Table 2: Representative Comparison of Experimental vs. Computationally Scaled NMR Chemical Shifts for a Benzoquinoline Scaffold

AtomExperimental δ (ppm)Calculated Isotropic Shielding (ppm)Scaled Calculated δ (ppm)Deviation (ppm)
H-17.8523.457.88+0.03
H-58.1023.218.11+0.01
C-4a128.554.32128.3-0.2
C-6130.252.71130.1-0.1
C-10b135.148.05134.9-0.2

Note: Data is representative of the methodology applied to related heterocyclic systems. mdpi.comresearchgate.net

Reaction Pathway Modeling, Transition State Analysis, and Energetics

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions, including the synthesis of this compound and its derivatives. Through reaction pathway modeling, chemists can map the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states.

This methodology has been successfully applied to understand complex cyclization and rearrangement reactions in related heterocyclic syntheses. nih.govnih.gov For example, in acid-mediated cycloisomerizations used to form polycyclic quinazoline (B50416) systems, DFT calculations can compare different proposed mechanisms, such as those involving Brønsted or Lewis acids, to determine the most energetically favorable pathway. nih.govbeilstein-journals.org In other cases, computational studies have shown how energy from an exothermic step can be sufficient to overcome the energy barriers of subsequent steps, allowing a thermodynamically favorable, albeit complex, transformation to occur. nih.gov This analysis is vital for optimizing reaction conditions, such as temperature and catalyst choice, to maximize the yield of the desired product. nih.gov

Table 3: Hypothetical Energetic Profile for a Final Cyclization Step in Benzo[f]isoquinoline Synthesis

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantAcyclic Precursor0.0
Transition StateCyclization TS+25.4
IntermediateProtonated Cyclic Intermediate-5.2
ProductThis compound-15.8

Note: This table provides a hypothetical, yet plausible, energetic profile for a key reaction step based on computational studies of similar reactions.

Solvation Models and Environmental Effects in Computational Studies

While gas-phase calculations provide a fundamental understanding of a molecule's intrinsic properties, the influence of the surrounding environment, particularly the solvent, is critical for accurate predictions of spectroscopic properties and reaction energetics. Computational studies on this compound and its analogs must incorporate environmental effects through solvation models.

There are two primary approaches to modeling solvation:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium characterized by its dielectric constant. The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute and the polarized medium. This approach is computationally efficient and is widely used to model the general effects of solvent polarity on geometries, absorption spectra, and reaction pathways.

Explicit Solvation Models: This method involves including a number of individual solvent molecules in the computational model around the solute. This approach is much more computationally demanding but is essential when specific solute-solvent interactions, such as hydrogen bonding, play a critical role. It allows for a more detailed and accurate description of the local solvent structure and its influence on the solute.

The choice of solvent can significantly alter photophysical properties. nih.gov For example, the emission spectra of compounds with charge-transfer character are often highly sensitive to solvent polarity. Likewise, reaction mechanisms and energy barriers can be profoundly affected by the solvent's ability to stabilize or destabilize reactants, intermediates, and transition states. Therefore, selecting an appropriate solvation model and solvent is a critical step in setting up a computational study that can be reliably compared with experimental results conducted in solution.

Advanced Applications of 1h,2h,3h,4h Benzo F Isoquinoline in Materials Science and Catalysis

Development of Advanced Functional Materials

The rigid, three-dimensional structure of the 1,2,3,4-tetrahydrobenzo[f]isoquinoline core makes it an attractive component for the design of novel functional materials with tailored properties.

Current research accessible through public databases does not provide specific examples or detailed studies on the application of 1H,2H,3H,4H-benzo[f]isoquinoline derivatives in the development of conductive materials. This area appears to be a field with potential for future exploration.

Derivatives of 1,2,3,4-tetrahydrobenzo[f]isoquinoline have been identified as promising candidates for the development of new optical materials. researchgate.net The investigation into the optical properties of specifically substituted 1,2,3,4-tetrahydrobenzo[f]isoquinoline-4 derivatives has highlighted their potential for use as dyes, biological probes, and chemical sensors. researchgate.net The inherent structural features of this scaffold allow for chemical modifications that can tune its photophysical characteristics, making it adaptable for various sensing applications.

The field of organic electronics has recognized the potential of heterocyclic compounds, and derivatives of 1,2,3,4-tetrahydrobenzo[f]isoquinoline are of interest for applications in organic light-emitting diodes (OLEDs). researchgate.net While detailed device performance data for materials based solely on this scaffold are not extensively documented in the available literature, its derivatives are considered valuable for creating materials used in OLEDs, likely as host materials or as components of more complex emitter molecules. researchgate.net

Role as Ligands in Metal-Organic Frameworks (MOFs) Synthesis

There is currently a lack of specific research detailing the use of this compound as a primary ligand in the synthesis of metal-organic frameworks (MOFs). The potential for this molecule to act as a multitopic linker in MOF construction remains an area for further scientific inquiry.

Applications in Catalysis

The tetrahydrobenzo[f]isoquinoline framework is a valuable platform for designing ligands and catalysts for a range of chemical reactions, particularly in the fields of organocatalysis and asymmetric synthesis.

The 1,2,3,4-tetrahydrobenzo[f]isoquinoline scaffold has been successfully employed in organocatalytic transformations. For instance, an organocatalytic method for the C(sp³)–H bond arylation of 1,2,3,4-tetrahydrobenzo[f]isoquinoline-4 derivatives has been developed, showcasing its utility in direct functionalization reactions. researchgate.net

Furthermore, the synthesis of specific, chirally defined derivatives is crucial for asymmetric catalysis. Methods have been established for the stereoselective synthesis of molecules like 3-aryl-1,2,3,4-tetrahydroisoquinolines, including a tosyl-protected benzo[f]isoquinoline derivative. nih.gov The synthesis of enantiomerically pure building blocks, such as 1,2,3,4-tetrahydrobenzo[f]isoquinoline-1-carboxylic acid, further underscores the importance of this scaffold in creating catalysts for stereoselective reactions. auburn.edu The Chichibabin reaction, utilizing enamines derived from the 1,2,3,4-tetrahydrobenzo[f]isoquinoline series, has been shown to produce complex pyrrolo[2,1-a]isoquinoline (B1256269) derivatives, demonstrating its role as a versatile intermediate in organic synthesis. researchgate.netresearchgate.net

Data Tables

Table 1: Synthesized 1,2,3,4-Tetrahydrobenzo[f]isoquinoline Derivative

Compound NameCharacterization DataSource
3-(4-methoxyphenyl)-2-tosyl-1,2,3,4-tetrahydrobenzo[f]isoquinoline¹H NMR (CDCl₃, 300 MHz) δ 2.25 (s, 3H); 3.20 (dd, J = 17.1 Hz, J = 6.3 Hz, 1H); 3.57 (d, J = 17.1 Hz, 1H) nih.gov

Table 2: Applications in Catalysis and Synthesis

Application AreaReaction TypeSubstrate/Product TypeSource
OrganocatalysisC(sp³)–H Bond Arylation1,2,3,4-tetrahydrobenzo[f]isoquinoline-4 derivatives researchgate.net
Asymmetric SynthesisStereoselective Intramolecular Amination3-Aryl-1,2,3,4-tetrahydrobenzo[f]isoquinolines nih.gov
Synthetic IntermediateChichibabin ReactionPyrrolo[2,1-a]isoquinoline derivatives researchgate.netresearchgate.net
Chiral Building BlockAsymmetric Synthesis1,2,3,4-tetrahydrobenzo[f]isoquinoline-1-carboxylic acid auburn.edu

Ligands in Metal-Catalyzed Organic Reactions

The nitrogen atom within the this compound structure possesses a lone pair of electrons, making it a potential ligand for coordinating with metal centers in catalysts. While the broader class of N-heterocycles is widely used in catalysis, the specific application of the fully saturated this compound as a ligand is a more specialized area of research. Its structural rigidity and stereochemical properties can influence the selectivity and activity of catalytic processes. Research in this area often involves the synthesis of chiral derivatives to be used in asymmetric catalysis, where the ligand's structure is crucial for controlling the stereochemical outcome of a reaction.

Photocatalysis and Photoredox Catalysis

In the realm of photocatalysis, organic molecules capable of absorbing light and participating in electron transfer processes are highly valuable. The aromatic system of benzo[f]isoquinoline derivatives suggests potential for such applications. Upon photoexcitation, these molecules can act as either electron donors or acceptors, initiating catalytic cycles for various organic transformations. The saturated tetrahydro-benzo[f]isoquinoline core can be functionalized with chromophoric groups to tune its photophysical properties, such as absorption wavelength and excited-state lifetimes, to suit specific photoredox catalytic reactions.

Corrosion Inhibition Studies and Mechanisms

The ability of organic compounds containing heteroatoms like nitrogen to inhibit the corrosion of metals is a well-established phenomenon. These molecules can adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. The this compound scaffold is a promising candidate for corrosion inhibitors due to the presence of the nitrogen atom and the planar aromatic rings, which facilitate strong adsorption on metal surfaces.

Studies have shown that the effectiveness of such inhibitors depends on factors like the concentration of the inhibitor, the nature of the metal, and the corrosive medium. The mechanism of inhibition often involves the blocking of active sites on the metal surface, thereby suppressing both anodic and cathodic corrosion reactions. The efficiency of inhibition can be quantified using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy.

Inhibitor Concentration (M) Corrosion Current Density (μA/cm²) Inhibition Efficiency (%)
Blank (1 M HCl)010500
Derivative A1x10⁻³15085.7
Derivative B1x10⁻³12088.6

This table presents hypothetical data for illustrative purposes, based on typical findings for similar heterocyclic corrosion inhibitors.

Design and Synthesis of Molecularly Imprinted Polymers (MIPs) for Chemical Sensing

Molecularly imprinted polymers (MIPs) are synthetic materials designed to have high selectivity for a specific target molecule. The process involves polymerizing functional monomers in the presence of the target molecule (the template), which is later removed to leave behind complementary binding sites. The this compound structure can be used as a template to create MIPs for the selective recognition and sensing of this and related molecules.

The design of these MIPs involves selecting appropriate functional monomers that can interact non-covalently (e.g., through hydrogen bonding or π-π stacking) with the template molecule. After polymerization and template removal, the resulting polymer can be integrated into a sensor platform, where the rebinding of the target molecule can be detected through changes in optical or electrical signals.

Applications in Dyes and Pigments Development

The extended π-conjugated system of benzo[f]isoquinoline derivatives makes them attractive scaffolds for the development of new dyes and pigments. By introducing various electron-donating and electron-withdrawing groups onto the aromatic core, the electronic properties and, consequently, the color of the resulting compounds can be finely tuned.

Future Research Directions and Perspectives on 1h,2h,3h,4h Benzo F Isoquinoline

Exploration of Novel and Efficient Synthetic Methodologies for the Scaffold

The development of new and efficient synthetic routes to the 1H,2H,3H,4H-benzo[f]isoquinoline core is a primary area for future investigation. While methods exist for creating various benzo-fused isoquinoline (B145761) systems, dedicated and optimized strategies for the synthesis of this specific saturated isomer are less common. Future work should focus on:

Catalytic Hydrogenation: Systematic studies on the selective hydrogenation of the parent aromatic benzo[f]isoquinoline could provide a direct and efficient route. Research should investigate various catalysts (e.g., platinum, palladium, rhodium, ruthenium-based), reaction conditions (pressure, temperature, solvent), and substrate modifications to achieve high yields and selectivity for the 1,2,3,4-tetrahydro derivative.

Cascade Reactions: Designing one-pot or tandem reactions that construct the tetracyclic system in a single, efficient sequence from simpler starting materials would be a significant advance. For instance, cascade reactions involving N-alkyl-N-methacryloylbenzamides and aryl aldehydes have been shown to produce isoquinoline-1,3(2H,4H)-dione derivatives and could be adapted for the synthesis of the this compound scaffold. rsc.org

Asymmetric Synthesis: The development of enantioselective synthetic methods to produce chiral derivatives of this compound is a crucial next step. This could involve the use of chiral catalysts, auxiliaries, or starting materials to control the stereochemistry of the molecule, which is often critical for biological and material applications.

A summary of potential synthetic strategies is presented in Table 1.

Synthetic Strategy Key Features Potential Advantages
Catalytic HydrogenationReduction of aromatic benzo[f]isoquinolineDirect route, potentially high atom economy
Cascade ReactionsMulti-bond formation in a single stepIncreased efficiency, reduced waste
Asymmetric SynthesisControl of stereochemistryAccess to enantiopure compounds

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Understanding

A comprehensive understanding of the structural, electronic, and dynamic properties of this compound is essential for its rational design and application. Future research should leverage a synergistic approach combining advanced spectroscopic methods and computational modeling.

Advanced NMR Spectroscopy: While standard 1H and 13C NMR are routine, advanced techniques such as 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) can provide detailed insights into the molecule's conformation and the spatial relationships between protons. researchgate.net These techniques would be invaluable for elucidating the three-dimensional structure of the saturated rings.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to predict and understand the molecule's geometry, vibrational frequencies, and electronic properties. researchgate.netmdpi.com Such studies can also be used to model the interaction of this compound derivatives with other molecules or materials, guiding the design of new functional compounds. For instance, computational studies have been used to understand the preference for linear over angular isomers in related benzo[g]pyrimido[4,5-b]quinoline derivatives. researchgate.netmdpi.com

X-ray Crystallography: Obtaining single-crystal X-ray diffraction data for this compound and its derivatives would provide definitive proof of their three-dimensional structure. nih.gov This information is crucial for validating computational models and for understanding structure-property relationships.

Untapped Potential in Emerging Non-Biological Applications and Material Design

While much of the focus on isoquinoline derivatives has been in medicinal chemistry, the unique structure of this compound makes it a promising candidate for various non-biological applications and material design.

Organic Electronics: Aromatic benzo[f]quinoline (B1222042) derivatives have shown potential for use in organic light-emitting devices (OLEDs). researchgate.netnih.gov Future research could explore how the introduction of a saturated, flexible this compound core could be used to tune the electronic and photophysical properties of materials for OLEDs or other organic electronic devices.

Metal-Organic Frameworks (MOFs): Isoquinoline derivatives can act as ligands in the synthesis of MOFs, which have applications in gas storage, separation, and catalysis. amerigoscientific.com The specific geometry and potential for functionalization of this compound could lead to the development of novel MOFs with tailored properties.

Sensors: The nitrogen atom in the isoquinoline ring system can interact with various analytes. By incorporating appropriate functional groups, derivatives of this compound could be designed as fluorescent or colorimetric sensors for the detection of metal ions or other small molecules.

Sustainable and Green Chemical Synthesis Approaches for Benzo[f]isoquinoline Derivatives

The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound should prioritize the development of environmentally benign synthetic methods.

Metal-Free Catalysis: Developing synthetic routes that avoid the use of heavy or toxic metal catalysts is a key goal of green chemistry. Metal-free methods for the construction of isoquinoline frameworks have been reported, such as those utilizing an aqueous medium. rsc.orgnih.gov Similar strategies could be explored for the synthesis of the this compound scaffold.

Microwave and Ultrasound-Assisted Synthesis: The use of microwave or ultrasound irradiation can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.gov These techniques have been successfully applied to the synthesis of other benzoquinoline derivatives and should be investigated for the synthesis of this compound.

Use of Greener Solvents: Exploring the use of water or other environmentally friendly solvents in the synthesis of this compound would significantly improve the sustainability of the process. For instance, a metal-free protocol for constructing aminated isoquinoline frameworks in an aqueous medium has been developed. rsc.org

The adoption of these green chemistry principles will not only make the synthesis of this compound and its derivatives more sustainable but also more cost-effective and safer.

Q & A

Q. What are the standard synthetic routes for 1H,2H,3H,4H-benzo[f]isoquinoline, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-component cyclization reactions. For example, a [3 + 2] annulation strategy using aldehydes, amines, and alkynes under acidic conditions can yield the tetracyclic scaffold. Key parameters include solvent choice (e.g., toluene or DCM), temperature control (80–120°C), and catalyst selection (e.g., Lewis acids like FeCl₃). Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry to minimize byproducts like dimerized intermediates . Purification often requires column chromatography with gradients of ethyl acetate/hexane.

Q. What spectroscopic techniques are critical for characterizing benzo[f]isoquinoline derivatives?

  • NMR : ¹H and ¹³C NMR are essential for confirming regiochemistry and hydrogenation patterns. For example, deshielded aromatic protons in the 7.0–8.5 ppm range indicate conjugation with the isoquinoline nitrogen .
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly for fused-ring systems. Precipitate crystals via slow evaporation in solvents like methanol/chloroform .
  • HRMS : Validates molecular weight and fragmentation patterns, especially for halogenated derivatives.

Q. How should researchers handle safety concerns during synthesis?

The compound’s hydrochloride salt (CAS 134794-74-4) may exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes). Use fume hoods, nitrile gloves, and closed systems for reactions. Refer to Safety Data Sheets (SDS) for spill management and first-aid protocols, such as immediate decontamination with water for dermal exposure .

Advanced Research Questions

Q. What computational methods can predict the reactivity of benzo[f]isoquinoline in heterocyclic functionalization?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic substitution patterns. Focus on Fukui indices to identify nucleophilic sites (e.g., C-5 and C-8 positions). Solvent effects can be simulated using the Polarizable Continuum Model (PCM) to refine reaction pathways .

Q. How can contradictory NMR data for diastereomeric mixtures be resolved?

Contradictions often arise from overlapping signals or dynamic equilibria. Strategies include:

  • Variable-temperature NMR : Identifies coalescence points for interconverting conformers.
  • DOSY experiments : Differentiates diastereomers based on diffusion coefficients.
  • Chiral derivatization : Use of Mosher’s acid chloride to assign absolute configuration .

Q. What strategies improve yield in catalytic asymmetric hydrogenation of benzo[f]isoquinoline?

Employ chiral ligands like BINAP or Josiphos with Rh or Ir catalysts. Optimize hydrogen pressure (10–50 bar) and solvent polarity (e.g., THF or ethanol). Monitor enantiomeric excess (ee) via chiral HPLC with cellulose-based columns .

Q. How do structural modifications impact biological activity in related isoquinoline scaffolds?

  • Substitution at C-3 : Alkyl chains (e.g., butyl groups) enhance lipophilicity and blood-brain barrier penetration.
  • N-Methylation : Reduces metabolic degradation but may decrease binding affinity to targets like serotonin receptors.
  • Halogenation : Fluorine at C-7 improves pharmacokinetic profiles in CNS-targeting analogs .

Methodological Notes

  • Data Reporting : Use scientific notation for concentrations (e.g., 2.3 × 10⁻⁴ mM, not 0.00023 mM) and bold identifiers (e.g., 1 ) for repeated compounds .
  • Ethical Compliance : Document synthetic protocols, hazard mitigations, and institutional review board approvals for biological studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.